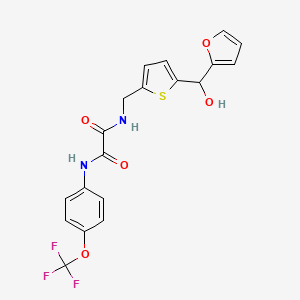
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H15F3N2O5S and its molecular weight is 440.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound belonging to the oxamide class. Its unique structure, featuring furan and thiophene moieties, positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3N2O5S |
| Molecular Weight | 400.45 g/mol |
| CAS Number | 1788771-24-3 |
| Structure | Chemical Structure |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through:
- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with biological macromolecules.
- π-π Stacking Interactions : The aromatic rings contribute to interactions that can stabilize binding to target proteins.
These interactions may influence cellular pathways and molecular recognition processes, suggesting its potential as a lead compound for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxamide derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects on cancer cell proliferation. A study demonstrated that related oxamide compounds inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Inhibition of Enzymes
This compound has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes. HDAC inhibitors are crucial in cancer therapy due to their role in modifying gene expression and inducing cancer cell differentiation and apoptosis.
Case Studies
-
Study on HDAC Inhibition :
- Objective : To evaluate the HDAC inhibitory activity of the compound.
- Methodology : In vitro assays were conducted using cancer cell lines.
- Results : The compound exhibited significant HDAC inhibition, leading to reduced cell viability in treated cells.
-
Antimicrobial Activity :
- Objective : To assess the antimicrobial properties against various bacterial strains.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were performed.
- Results : The compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential for therapeutic applications in infectious diseases .
Eigenschaften
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-12-5-3-11(4-6-12)24-18(27)17(26)23-10-13-7-8-15(30-13)16(25)14-2-1-9-28-14/h1-9,16,25H,10H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWOECTEIHKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














